3H-1,2-Dithiol-3-one, 4-methyl-5-(2-pyrazinyl)-
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Overview
Description
3H-1,2-Dithiol-3-one, 4-methyl-5-(2-pyrazinyl)- is a heterocyclic compound that belongs to the class of 1,2-dithioles.
Preparation Methods
The synthesis of 3H-1,2-Dithiol-3-one, 4-methyl-5-(2-pyrazinyl)- typically involves the reaction of dialkyl malonates with elemental sulfur and phosphorus pentasulfide (P2S5) in refluxing xylene. This method results in the formation of 4-substituted 5-alkylthio-3H-1,2-dithiole-3-thiones as the major products . Industrial production methods may involve similar synthetic routes but are optimized for larger scale production and higher yields.
Chemical Reactions Analysis
3H-1,2-Dithiol-3-one, 4-methyl-5-(2-pyrazinyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced sulfur species.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfur atoms are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3H-1,2-Dithiol-3-one, 4-methyl-5-(2-pyrazinyl)- has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of other heterocyclic compounds and as a reagent in various organic transformations.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 3H-1,2-Dithiol-3-one, 4-methyl-5-(2-pyrazinyl)- involves its interaction with various molecular targets and pathways. The compound can act as a hydrogen sulfide donor, releasing hydrogen sulfide (H2S) in biological systems. H2S is an important signaling molecule that regulates various physiological processes, including vasodilation, inflammation, and apoptosis . The compound’s effects are mediated through its interaction with specific enzymes and receptors involved in these pathways.
Comparison with Similar Compounds
3H-1,2-Dithiol-3-one, 4-methyl-5-(2-pyrazinyl)- can be compared with other similar compounds, such as:
4,5-Dimethyl-1,2-dithiole-3-thione: Known for its antioxidant and chemoprotective properties.
Anethole dithiolethione: Used as a therapeutic agent for its hepatoprotective and anti-inflammatory effects.
Oltipraz: Studied for its chemopreventive and antitumor activities. The uniqueness of 3H-1,2-Dithiol-3-one, 4-methyl-5-(2-pyrazinyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other 1,2-dithiole derivatives.
Properties
CAS No. |
64224-71-1 |
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Molecular Formula |
C8H6N2OS2 |
Molecular Weight |
210.3 g/mol |
IUPAC Name |
4-methyl-5-pyrazin-2-yldithiol-3-one |
InChI |
InChI=1S/C8H6N2OS2/c1-5-7(12-13-8(5)11)6-4-9-2-3-10-6/h2-4H,1H3 |
InChI Key |
SMSBUQWGANVQGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SSC1=O)C2=NC=CN=C2 |
Origin of Product |
United States |
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